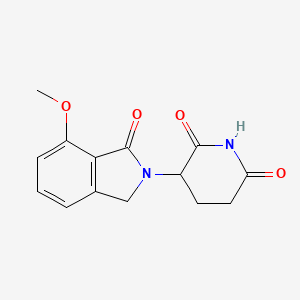
3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.
準備方法
The synthesis of 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often involve the use of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
化学反応の分析
3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted isoindoline-1,3-dione derivatives .
科学的研究の応用
This compound has significant scientific research applications, particularly in the field of medicinal chemistry. It is used as a precursor in the synthesis of lenalidomide, an active pharmaceutical ingredient of the anticancer drug lenalidomide .
作用機序
The mechanism of action of 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with molecular targets and pathways within the body. For example, lenalidomide, a derivative of this compound, is an immunomodulatory agent that acts as a ligand of ubiquitin E3 ligase cereblon. This interaction induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
類似化合物との比較
3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be compared with other similar compounds such as lenalidomide, thalidomide, and pomalidomide. These compounds share a similar isoindoline-1,3-dione scaffold but differ in their specific substituents and biological activities .
特性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O4/c1-20-10-4-2-3-8-7-16(14(19)12(8)10)9-5-6-11(17)15-13(9)18/h2-4,9H,5-7H2,1H3,(H,15,17,18) |
InChIキー |
WQBYRVHGTFSBTA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=O)N(C2)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


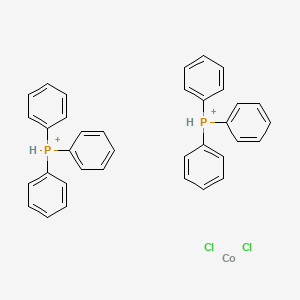
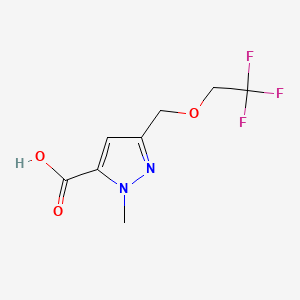


![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)
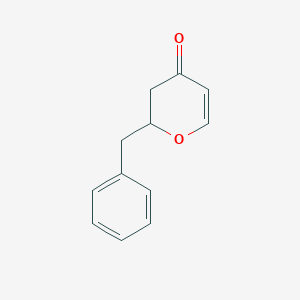

![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)

![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)
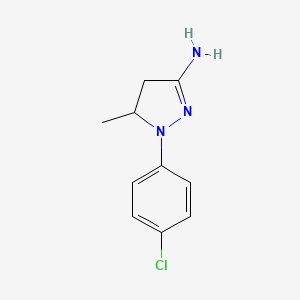
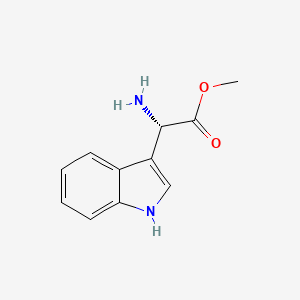
![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)

